molecular formula C8H16N2 B13527512 2-(Pyrrolidin-1-yl)cyclobutan-1-amine

2-(Pyrrolidin-1-yl)cyclobutan-1-amine

Cat. No.: B13527512
M. Wt: 140.23 g/mol
InChI Key: YWAAFNFTXHNEJP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring substituted with a pyrrolidine ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)cyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the cyclobutanone being converted to the corresponding amine derivative through nucleophilic addition and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)cyclobutan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)cyclohexan-1-amine
  • 2-(Pyrrolidin-1-yl)pyrimidine
  • Pyrrolidin-2-one derivatives

Uniqueness

2-(Pyrrolidin-1-yl)cyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness makes it valuable in various research applications, particularly in the design of novel therapeutic agents and materials.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-pyrrolidin-1-ylcyclobutan-1-amine

InChI

InChI=1S/C8H16N2/c9-7-3-4-8(7)10-5-1-2-6-10/h7-8H,1-6,9H2

InChI Key

YWAAFNFTXHNEJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCC2N

Origin of Product

United States

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